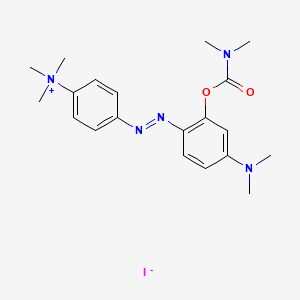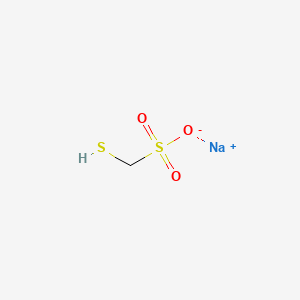
Sodium mercaptomethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium mercaptomethanesulfonate can be synthesized through the reaction of mercaptoethanol with sodium bisulfite under controlled conditions. The reaction typically involves heating the reactants in an aqueous solution, followed by purification processes to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include additional steps such as crystallization and drying to produce the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions: Sodium mercaptomethanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions with halogenated compounds under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acid derivatives, while reduction may produce thiol-containing compounds .
Scientific Research Applications
Sodium mercaptomethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and analytical techniques.
Biology: The compound is employed in studies involving thiol chemistry and redox biology.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Sodium mercaptomethanesulfonate exerts its effects by interacting with toxic metabolites of certain chemotherapy drugs, such as acrolein. It forms stable, non-toxic compounds with these metabolites, thereby reducing their harmful effects on the body. The compound also acts as an inhibitor of myeloperoxidase, modulating its catalytic activity and function .
Comparison with Similar Compounds
- Sodium 2-mercaptoethanesulfonate
- Coenzyme M sodium salt
- HS-CoM Na
Comparison: Sodium mercaptomethanesulfonate is unique in its ability to form stable, non-toxic compounds with toxic metabolites of chemotherapy drugs, making it particularly valuable in medical applications. Its thiol group allows it to participate in a variety of chemical reactions, providing versatility in both research and industrial settings .
Properties
CAS No. |
68928-43-8 |
|---|---|
Molecular Formula |
CH3NaO3S2 |
Molecular Weight |
150.16 g/mol |
IUPAC Name |
sodium;sulfanylmethanesulfonate |
InChI |
InChI=1S/CH4O3S2.Na/c2-6(3,4)1-5;/h5H,1H2,(H,2,3,4);/q;+1/p-1 |
InChI Key |
WBIKPQSRRXSSPQ-UHFFFAOYSA-M |
Canonical SMILES |
C(S)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)


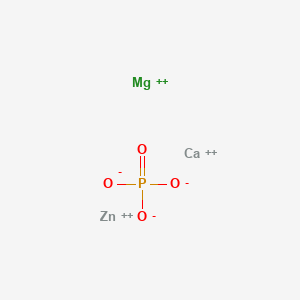

![[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride](/img/structure/B13774681.png)
![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)
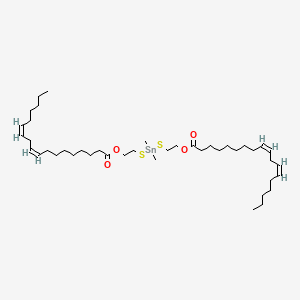
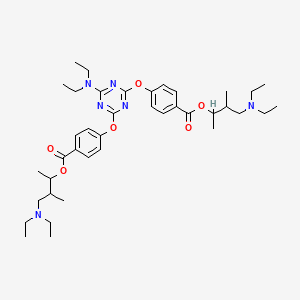
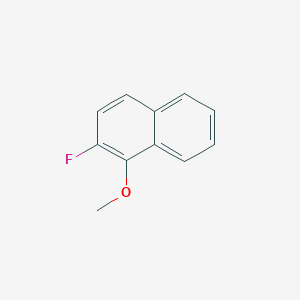
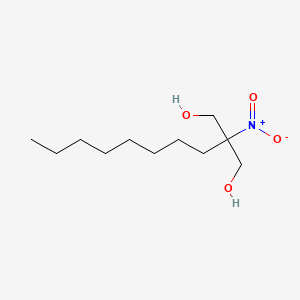
![5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide](/img/structure/B13774714.png)
